molecular formula C15H11N5O B12935228 N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide CAS No. 142312-10-5

N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide

Katalognummer: B12935228
CAS-Nummer: 142312-10-5
Molekulargewicht: 277.28 g/mol
InChI-Schlüssel: BCODGMMINXTYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazine ring substituted with dicyano groups and a phenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide typically involves the reaction of 5,6-dicyanopyrazine with N-phenylacetamide under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

142312-10-5

Molekularformel

C15H11N5O

Molekulargewicht

277.28 g/mol

IUPAC-Name

N-[(5,6-dicyanopyrazin-2-yl)methyl]-N-phenylacetamide

InChI

InChI=1S/C15H11N5O/c1-11(21)20(13-5-3-2-4-6-13)10-12-9-18-14(7-16)15(8-17)19-12/h2-6,9H,10H2,1H3

InChI-Schlüssel

BCODGMMINXTYQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC1=CN=C(C(=N1)C#N)C#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.